6,4'-Dihydroxy-7-methoxyflavan
Description
Overview of Flavan (B184786) Structural Features within Flavonoid Classes
Flavonoids are a broad class of naturally occurring polyphenolic compounds, with more than 4,000 distinct varieties identified. researchgate.net Their fundamental structure consists of a fifteen-carbon skeleton arranged in two phenyl rings (A and B) linked by a heterocyclic pyran ring (C). researchgate.netfiveable.me This basic C6-C3-C6 framework is the common denominator among all flavonoids. tind.io
The diverse world of flavonoids is categorized into several subclasses based on the structural variations within the C-ring, such as its degree of oxidation and the pattern of substitution. fiveable.me These subclasses include flavones, flavonols, flavanones, flavan-3-ols (also known as catechins), anthocyanidins, and isoflavones. researchgate.netencyclopedia.pub
Flavans, the foundational structure for flavonoids, are distinguished by a saturated C-ring. mdpi.com Unlike many other flavonoid subclasses, such as flavones and flavonols, flavans lack a double bond between the C2 and C3 positions in the C-ring. fiveable.memdpi.com This structural feature results in a non-planar conformation.
Historical Context of 6,4'-Dihydroxy-7-methoxyflavan Discovery and Initial Characterization
The flavan derivative, this compound, has been identified as a natural product. medchemexpress.com Its presence has been noted in the heartwood of Dalbergia odorifera, a plant belonging to the Leguminosae family. medchemexpress.commedchemexpress.com The initial characterization of this compound involved its isolation and subsequent structural elucidation using various spectroscopic techniques.
Contemporary Significance of this compound in Phytochemical Research
In recent years, this compound has garnered attention in phytochemical research due to its potential biological activities. Studies have explored its antioxidant, anti-inflammatory, and neuroprotective properties. medchemexpress.comnih.govnih.gov Research has also delved into its effects on cellular processes, such as its role in protecting against oxidative stress-induced premature senescence and its influence on osteoclast differentiation and function. nih.govnih.gov This growing body of research highlights the compound's potential as a therapeutic agent for various conditions, including age-related diseases and bone disorders like osteoporosis. medchemexpress.comnih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C16H16O4/c1-19-16-9-15-11(8-13(16)18)4-7-14(20-15)10-2-5-12(17)6-3-10/h2-3,5-6,8-9,14,17-18H,4,7H2,1H3/t14-/m0/s1 |
InChI Key |
RHHDYYWXCOHKMQ-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=C2CC[C@H](OC2=C1)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C=C2CCC(OC2=C1)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Ii. Natural Occurrence and Isolation Methodologies
Primary Botanical Sources of 6,4'-Dihydroxy-7-methoxyflavan
The distribution of this compound is not uniform across the plant kingdom, with a pronounced concentration in specific families and genera.
The heartwood of Dalbergia cochinchinensis stands out as a significant source of this compound. mdpi.comresearchgate.net This species, a member of the legume family, has been the subject of phytochemical investigations that have successfully isolated and identified this specific flavan (B184786). mdpi.comresearchgate.net Research has confirmed the presence of this compound within the complex mixture of flavonoids characteristic of this plant's heartwood. mdpi.comresearchgate.netnih.gov
Beyond D. cochinchinensis, other species within the Dalbergia genus have been found to contain this compound. Notably, the heartwood of Dalbergia odorifera is another primary source. medchemexpress.comnih.gov This finding underscores the chemotaxonomic significance of this compound within the Dalbergia genus. While extensive research has been conducted on D. odorifera and D. cochinchinensis, the presence of this compound in Dalbergia sissoo is also of interest to researchers exploring the chemical diversity of this genus. google.com
The genus Bauhinia, also belonging to the Leguminosae family, has been identified as containing related flavonoid structures. While direct isolation of this compound from Bauhinia is not as prominently documented as from Dalbergia, the presence of structurally similar flavonoids suggests it as a potential, albeit less explored, source. For instance, studies on Bauhinia purpurea and Bauhinia vahlii have revealed the presence of other methoxyflavone derivatives. neist.res.in
Moving to the Amaryllidaceae family, certain Zephyranthes species have been found to produce a variety of flavans. nih.govlongdom.org While research on Zephyranthes ajax has identified several dihydroxyflavan derivatives, the specific compound this compound has not been explicitly reported in this species. nih.gov However, the documented presence of similar flavan structures within the genus makes it a point of interest for future phytochemical screening. researchgate.net
The resin of Dracaena species, commonly known as Dragon's Blood, is another notable source of flavonoids. researchgate.netmdpi.commedchemexpress.comresearchgate.net Chemical investigations into the resin of Dracaena cochinchinensis have led to the isolation of a diverse array of flavonoids, including various flavans. researchgate.netmedchemexpress.comresearchgate.net The presence of this compound and its isomers has been reported in the broader chemical profile of Dracaena resins, highlighting the biosynthetic capacity of this genus to produce such compounds. researchgate.netmdpi.com
Extraction and Purification Techniques for this compound
The isolation of this compound from its natural botanical sources involves a multi-step process of extraction and purification. A common approach begins with the extraction of the plant material, typically the heartwood, using organic solvents.
In a representative isolation from Dalbergia cochinchinensis heartwood, the process commenced with an ethanolic extract which was then subjected to further separation. mdpi.comresearchgate.net A subsequent chloroform (B151607) extract was separated into multiple fractions using silica (B1680970) gel column chromatography, with a gradient elution system of petroleum ether and ethyl acetate (B1210297). mdpi.comresearchgate.net One of these fractions was further chromatographed on a silica gel column with a dichloromethane-methanol gradient. The final purification step often involves size-exclusion chromatography, for instance, using Sephadex LH-20 with a dichloromethane-methanol eluent, to yield pure this compound. mdpi.comresearchgate.net The structural confirmation of the isolated compound is then typically achieved through nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net
The following table summarizes the key botanical sources and the primary parts of the plant from which this compound is isolated.
| Botanical Source | Plant Part |
| Dalbergia cochinchinensis | Heartwood mdpi.comresearchgate.netnih.gov |
| Dalbergia odorifera | Heartwood medchemexpress.comnih.gov |
| Dracaena cochinchinensis | Resin researchgate.net |
This systematic approach of solvent extraction followed by various chromatographic techniques is fundamental to obtaining pure samples of this compound for further scientific investigation.
Chromatographic Separation Methods
The isolation and purification of flavonoids from the crude extract of Dalbergia odorifera heartwood typically involves a combination of different chromatographic techniques. These methods separate compounds based on their differing affinities for a stationary phase and a mobile phase.
A common initial step involves subjecting the ethyl acetate-soluble portion of the ethanol (B145695) extract to Silica Gel Column Chromatography . This technique separates compounds based on their polarity. A solvent system with a gradient of petroleum ether-ethyl acetate followed by dichloromethane-methanol is often used to elute different fractions from the silica gel column.
Sephadex LH-20 column chromatography is another crucial method, particularly for separating flavonoids. Sephadex LH-20 is a size-exclusion chromatography resin that also exhibits partition and adsorption effects. It is effective in separating compounds of similar polarity. Methanol is a common solvent used for elution in this step.
Octadecylsilane (ODS) , also known as C18, is a reversed-phase chromatography material widely used in High-Performance Liquid Chromatography (HPLC). In this technique, the stationary phase is nonpolar (ODS), and a polar mobile phase is used. This method is highly effective for the final purification and analysis of flavonoids due to its high resolution and sensitivity.
**Table 1: Overview of Chromatographic Separation Methods for Flavonoids from *Dalbergia odorifera***
| Chromatographic Method | Stationary Phase | Principle of Separation | Typical Solvents/Eluents | Purpose in Isolation |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Adsorption (Polarity) | Gradient of Petroleum Ether-Ethyl Acetate and Dichloromethane-Methanol | Initial fractionation of crude extract |
| Size-Exclusion Chromatography | Sephadex LH-20 | Size Exclusion & Partitioning | Methanol | Further purification of fractions from silica gel chromatography |
| Reversed-Phase HPLC | ODS (C18) | Partitioning (Hydrophobicity) | Acetonitrile/Methanol and Water mixtures | Final purification and analysis |
Advanced Isolation Strategies
Modern isolation workflows frequently employ advanced strategies to achieve high purity of the target compounds.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for purifying larger quantities of a compound from a semi-purified fraction. Following initial separation by silica gel and Sephadex LH-20, fractions containing the compound of interest are often subjected to preparative HPLC using an ODS column. This allows for the precise isolation of individual flavonoids.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing the irreversible adsorption of the sample. It has been successfully applied to the preparative isolation of various flavonoids from plant extracts. The choice of a suitable two-phase solvent system is critical for successful separation.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique used for the rapid and sensitive detection and quantification of flavonoids in complex mixtures like plant extracts. While primarily an analytical tool, the insights gained from UPLC-MS/MS on the fragmentation patterns and retention times of compounds like this compound are invaluable for developing and optimizing large-scale isolation methods. For instance, studies on Dalbergia odorifera have utilized UPLC-MS/MS to analyze its rich flavonoid profile, identifying dozens of compounds and providing a roadmap for their targeted isolation.
**Table 2: Research Findings on Flavonoid Isolation from *Dalbergia odorifera***
| Research Focus | Key Methodologies | Findings Relevant to Isolation |
|---|---|---|
| General Flavonoid Isolation | Ethanol extraction, partitioning with petroleum ether and ethyl acetate, followed by column chromatography on silica gel and Sephadex LH-20, and preparative HPLC. | Provides a detailed, multi-step protocol for separating a wide range of flavonoids from the heartwood, which is the known source of this compound. |
| UPLC-MS/MS Analysis | Ultrasonic extraction with 70% methanol, followed by analysis using UPLC-triple quadrupole mass spectrometry. | Identified and quantified 17 different flavonoids, noting that a total of 99 have been isolated from this plant. This highlights the chemical complexity and the utility of high-resolution analytical techniques in guiding isolation. |
Iii. Biosynthesis and Enzymatic Transformations
General Flavonoid Biosynthetic Pathways Leading to Flavan (B184786) Scaffolds
Flavonoids are synthesized in plants through the phenylpropanoid pathway, which begins with the amino acid phenylalanine. nih.govsci-hub.se A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, a key precursor that enters the specific flavonoid biosynthesis pathway. nih.govfrontiersin.org The first committed step in flavonoid synthesis is catalyzed by chalcone (B49325) synthase, which facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.gov
The subsequent step, crucial for the formation of the characteristic three-ring structure of most flavonoids, is the intramolecular cyclization of the chalcone. This reaction is catalyzed by chalcone isomerase (CHI), which converts the chalcone into a flavanone (B1672756). nih.gov Flavanones, such as naringenin, are central intermediates in the flavonoid pathway, serving as branch points for the synthesis of various flavonoid subclasses. nih.gov
From the flavanone intermediate, the pathway can diverge to produce a multitude of flavonoid structures. The formation of the basic flavan scaffold, which lacks the carbonyl group at the C-4 position and the double bond between C-2 and C-3 found in flavones and flavonols, involves reduction steps. Dihydroflavonols, formed from flavanones by flavanone 3-hydroxylase (F3H), are key precursors for several downstream products. nih.gov Further reduction of these intermediates can lead to the formation of flavan-3,4-diols (leucoanthocyanidins) and subsequently catechins (flavan-3-ols). The direct reduction of a flavanone can lead to a flavan.
Proposed Enzymatic Mechanisms for 6,4'-Dihydroxy-7-methoxyflavan Formation
The specific enzymatic pathway leading to this compound is not extensively detailed in the literature. However, a plausible mechanism can be proposed based on the known biosynthesis of its precursor, 6,4'-dihydroxy-7-methoxyflavanone (B1264494), and general enzymatic reactions in flavonoid metabolism.
The biosynthesis of 6,4'-dihydroxy-7-methoxyflavanone likely begins with the flavanone naringenin. The formation of the 7-methoxy group can occur through the action of an O-methyltransferase (OMT). The hydroxylation at the C-6 position is likely catalyzed by a flavanone 6-hydroxylase, a type of cytochrome P450 monooxygenase.
Once 6,4'-dihydroxy-7-methoxyflavanone is formed, its conversion to this compound would involve the reduction of the C-4 carbonyl group. This type of reduction is a known reaction in flavonoid biosynthesis, often catalyzed by reductases. For instance, the reduction of flavanones to flavan-4-ols has been observed in microbial biotransformation studies. nih.gov A subsequent dehydration reaction would yield the flavan structure.
Microbial Biotransformation Studies of Related Flavanoids
Microbial systems, particularly fungi and bacteria, are known to be powerful tools for the biotransformation of flavonoids, often leading to the production of novel or rare derivatives. nih.govacs.org These microorganisms possess a wide range of enzymes that can catalyze various reactions, including hydroxylation, dehydrogenation, methylation, glycosylation, and the cleavage of rings. nih.govacs.org Such biotransformations can alter the physicochemical properties and biological activities of the parent flavonoid compounds. researchgate.net
The gut microbiota also plays a significant role in the metabolism of dietary flavonoids, transforming them into various metabolites that can be absorbed by the body. nih.govannualreviews.org These microbial transformations often involve deglycosylation followed by the breakdown of the flavonoid structure into smaller phenolic compounds. nih.gov
Fungal Biocatalysis in Flavanone Modifications
Fungi, especially species from the genera Aspergillus, Penicillium, and Cunninghamella, have been extensively studied for their ability to modify flavonoids. nih.govresearchgate.net These fungi are known to be effective biocatalysts due to the diversity of their enzymatic systems and their ability to produce high yields of transformed products. researchgate.net
Aspergillus niger, for example, has been shown to biotransform flavanone into a variety of products, including flavan-4-ol, 2'-hydroxydihydrochalcone, flavone (B191248), 3-hydroxyflavone, 6-hydroxyflavanone, and 4'-hydroxyflavanone. nih.gov This demonstrates the capacity of fungi to perform key reactions such as hydroxylation and the reduction of the C-4 carbonyl group, which is a critical step in the proposed formation of this compound from its corresponding flavanone. Fungal biocatalysis is valued for its potential to carry out selective transformations under mild conditions, offering an attractive alternative to chemical synthesis. mdpi.com
The following table provides examples of fungal biotransformations of flavanones:
Investigating Metabolite Derivations via Microbial Activity
The metabolic activity of microorganisms on flavonoids can lead to a wide array of derivatives. These transformations are not limited to simple modifications but can also involve the cleavage of the flavonoid C-ring, leading to the formation of smaller phenolic acids and aromatic compounds. nih.gov For instance, the microbial metabolism of flavan-3-ols in the colon can produce various phenyl-γ-valerolactones and phenylvaleric acids, which are further broken down into smaller phenolic acids. nih.gov
Microbial biotransformation can also introduce hydroxyl groups at various positions on the flavonoid skeleton. For example, hydroxylation of flavones by microbes commonly occurs on the ortho position of a hydroxyl group on the A-ring and at the C-4' position of the B-ring. nih.gov Demethylation reactions are also common, with multimethoxyl flavanones and isoflavones often being demethylated at the C-7 and C-4' positions. nih.gov These microbial transformations can mimic the metabolic processes observed in plants and mammals. acs.org
Compound Names Mentioned in the Article
Iv. Chemical Synthesis and Analog Development
Total Synthesis Approaches for 6,4'-Dihydroxy-7-methoxyflavan
The total synthesis of this compound can be achieved through a multi-step process commencing with readily available starting materials. A common and effective strategy involves the initial construction of a chalcone (B49325) backbone, followed by cyclization to a flavanone (B1672756), and subsequent reduction to the target flavan (B184786).
A plausible synthetic route begins with the Claisen-Schmidt condensation of a suitably substituted acetophenone (B1666503) and benzaldehyde. Specifically, 2',4'-dihydroxy-3'-methoxyacetophenone (B3275503) would be reacted with 4-hydroxybenzaldehyde (B117250) in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol (B145695), to yield the corresponding chalcone: 2',4',4''-trihydroxy-3'-methoxychalcone. This reaction establishes the fundamental C6-C3-C6 framework of the flavanoid.
The subsequent and crucial step is the intramolecular cyclization of the chalcone to form the flavanone ring system. This is typically achieved through an acid-catalyzed intramolecular Michael addition. aip.orgaip.org For instance, treating the synthesized chalcone with an acid like sulfuric acid in ethanol would induce cyclization to form 6,4'-dihydroxy-7-methoxyflavanone (B1264494). aip.orgaip.org
The final step in the total synthesis is the reduction of the carbonyl group at the C4 position of the flavanone to a methylene (B1212753) group to yield the flavan. A standard method for this transformation is catalytic hydrogenation. tcichemicals.com The flavanone, 6,4'-dihydroxy-7-methoxyflavanone, can be subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to afford the desired this compound.
Table 1: Key Reactions in the Total Synthesis of this compound
| Step | Reaction Type | Reactants | Reagents and Conditions | Product |
| 1 | Claisen-Schmidt Condensation | 2',4'-dihydroxy-3'-methoxyacetophenone, 4-hydroxybenzaldehyde | aq. KOH, Ethanol, room temp. | 2',4',4''-trihydroxy-3'-methoxychalcone |
| 2 | Intramolecular Cyclization | 2',4',4''-trihydroxy-3'-methoxychalcone | H₂SO₄, Ethanol, reflux | 6,4'-Dihydroxy-7-methoxyflavanone |
| 3 | Catalytic Hydrogenation | 6,4'-Dihydroxy-7-methoxyflavanone | H₂, Pd/C, Ethanol | This compound |
Semisynthetic Routes to this compound Derivatives
Semisynthetic approaches leverage the structural complexity of naturally occurring flavonoids as starting points for the synthesis of new derivatives. This can be a more efficient strategy than total synthesis, as it reduces the number of synthetic steps. Natural flavonoids that are structurally related to this compound, such as other flavanones or flavones with a similar oxygenation pattern, can be isolated from plant sources and chemically modified.
For example, a naturally abundant flavone (B191248) with a similar substitution pattern could be a suitable precursor. The double bond in the C-ring of the flavone can be selectively reduced to a single bond, and the carbonyl group at C4 can be subsequently reduced to a methylene group to yield the flavan scaffold.
Derivatization can be performed on the hydroxyl groups of either a synthetic or naturally sourced this compound. These modifications can include:
Esterification: Reaction with various acyl chlorides or carboxylic acids can introduce ester functional groups, potentially altering the compound's solubility and pharmacokinetic properties. researchgate.net
Etherification: Alkylation of the hydroxyl groups can be used to probe the importance of these groups for biological activity.
Glycosylation: The attachment of sugar moieties can significantly impact the water solubility and bioavailability of the flavonoid.
These semisynthetic modifications allow for the creation of a library of derivatives that can be screened for enhanced or novel biological activities.
Rational Design and Synthesis of Novel Flavan Analogues
The rational design of novel flavan analogues based on the this compound scaffold aims to optimize its biological activity through targeted structural modifications. This process is often guided by computational modeling and a thorough understanding of structure-activity relationships (SAR).
Key areas for modification in the this compound structure include:
The B-ring: The position and number of hydroxyl and methoxy (B1213986) groups on the B-ring can be altered to investigate their influence on target binding. For instance, shifting the hydroxyl group from the 4'-position to the 2'- or 3'-position, or introducing additional substituents, could lead to improved activity.
The C-ring: While the core flavan structure is defined by the C-ring, modifications at the C2 and C3 positions can be explored, including the introduction of alkyl or aryl substituents.
The synthesis of these rationally designed analogues would follow similar synthetic strategies as the total synthesis of the parent compound, starting from appropriately substituted acetophenones and benzaldehydes to generate a diverse library of chalcones, which can then be converted to the corresponding flavans. nih.govljmu.ac.uk
Table 2: Examples of Rationally Designed Analogues and their Synthetic Precursors
| Target Analogue | A-ring Precursor (Acetophenone) | B-ring Precursor (Benzaldehyde) |
| 6-Hydroxy-7,4'-dimethoxyflavan | 2',4'-Dihydroxy-3'-methoxyacetophenone | 4-Methoxybenzaldehyde |
| 6,3',4'-Trihydroxy-7-methoxyflavan | 2',4'-Dihydroxy-3'-methoxyacetophenone | 3,4-Dihydroxybenzaldehyde |
| 6-Hydroxy-7-methoxy-4'-aminoflavan | 2',4'-Dihydroxy-3'-methoxyacetophenone | 4-Aminobenzaldehyde |
Stereoselective Synthesis of this compound Stereoisomers
The C2 position of the flavan ring is a stereocenter, meaning that this compound can exist as two enantiomers: (2R)-6,4'-dihydroxy-7-methoxyflavan and (2S)-6,4'-dihydroxy-7-methoxyflavan. As the biological activity of chiral molecules can be highly dependent on their stereochemistry, the ability to selectively synthesize each enantiomer is of significant interest.
Several strategies can be employed to achieve stereoselective synthesis:
Asymmetric Catalysis: The reduction of the C2-C3 double bond in a precursor chalcone or the carbonyl group in the corresponding flavanone can be performed using chiral catalysts. For example, asymmetric hydrogenation with a chiral metal complex can lead to the preferential formation of one enantiomer.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic flavan, allowing the acylated and unreacted enantiomers to be separated.
By employing these stereoselective methods, it is possible to obtain pure samples of the (2R) and (2S) enantiomers of this compound, enabling a detailed investigation of their respective biological activities.
V. Advanced Structural Elucidation and Analytical Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structure of molecules. By analyzing the interaction of the compound with electromagnetic radiation, scientists can deduce its structural formula and identify its key chemical features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For 6,4'-dihydroxy-7-methoxyflavan, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical nature (e.g., aromatic, aliphatic, methoxy).
A study on flavonoids isolated from the heartwood of Dalbergia cochinchinensis confirmed the structure of 6,4'-dihydroxy-7-methoxyflavane using nuclear magnetic resonance. mdpi.comnih.govresearchgate.net
| ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| Position | Chemical Shift (δ) |
| H-2 | Data not available |
| H-3 | Data not available |
| H-4 | Data not available |
| H-5 | Data not available |
| H-8 | Data not available |
| H-2' | Data not available |
| H-3' | Data not available |
| H-5' | Data not available |
| H-6' | Data not available |
| 7-OCH₃ | Data not available |
| 6-OH | Data not available |
| 4'-OH | Data not available |
Currently, specific, publicly available, peer-reviewed data for the complete NMR assignments of this compound is limited. The structural confirmation has been reported, implying such data exists within the referenced study.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, providing unequivocal proof of the structure.
COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.
HSQC spectra correlate protons directly to the carbons they are attached to.
HMBC spectra reveal longer-range couplings between protons and carbons (2-3 bonds), which is critical for piecing together the molecular puzzle, including the placement of substituents on the aromatic rings.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, which often yields a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For flavonoids, the UV-Vis spectrum is characteristic of the chromophoric system arising from the benzopyran core and its substituents. The absorption maxima (λmax) can provide clues about the oxygenation pattern of the flavonoid rings.
Currently, specific UV-Vis spectral data for this compound from peer-reviewed sources is not available.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H bonds, C-O bonds of the ether and phenol (B47542) groups, and the C-H bonds of the aliphatic and methoxy (B1213986) groups.
Specific IR absorption data for this compound is not currently available in the public domain from the searched scientific literature.
Chromatographic Characterization and Purity Assessment
Chromatographic techniques are essential for the separation of compounds from mixtures and for the determination of their purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. The compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is determined by the percentage of the total peak area that corresponds to the main compound peak.
A study analyzing flavonoids in Dalbergia odorifera utilized an HPLC method for the separation of various flavonoids. chemsrc.com While specific retention time for this compound was not reported, a typical HPLC analysis would involve the following:
| HPLC Analysis Parameters |
| Parameter |
| Column |
| Mobile Phase |
| Detection |
| Flow Rate |
| Purity Assessment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, flavonoids, including this compound, are typically non-volatile due to their high polarity and the presence of multiple hydroxyl groups, which engage in strong intermolecular hydrogen bonding. nih.govresearchgate.net Consequently, direct GC-MS analysis is not feasible. To make these compounds amenable to GC analysis, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. nih.govyoutube.com
Derivatization Process
The most common derivatization method for compounds with active hydrogen atoms (like those in hydroxyl groups) is silylation. youtube.commdpi.com This process involves replacing the acidic protons of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable. mdpi.com
The derivatization of this compound would involve reacting the molecule with a silylating agent. The two phenolic hydroxyl groups at positions 6 and 4' would be targeted. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) and in a solvent such as pyridine. nih.govmdpi.com The reaction converts the polar -OH groups into nonpolar -O-Si(CH₃)₃ groups.
GC-MS Analysis of the Derivatized Compound
Once derivatized, the now volatile TMS-ether of this compound can be injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any impurities or side-products based on its boiling point and interaction with the capillary column's stationary phase. mdpi.com
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.
Expected Fragmentation Pattern
The mass spectrum of derivatized this compound would exhibit characteristic fragmentation patterns. Key fragmentation pathways for flavonoids include the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring. mdpi.comresearchgate.net This cleavage provides valuable information about the substitution patterns on the A and B rings. researchgate.net
For the silylated this compound, the fragmentation would likely show:
A Molecular Ion Peak [M]⁺: Corresponding to the mass of the di-silylated molecule.
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation for methoxylated flavonoids, resulting in an [M-15]⁺ ion. mdpi.comnih.gov
RDA Fragmentation: Cleavage of the C-ring would yield diagnostic ions corresponding to the derivatized A-ring and the B-ring portions of the molecule.
Loss of TMS Groups: Ions corresponding to the loss of one or more trimethylsilyl groups or related fragments would also be prominent.
The following table summarizes common silylating agents used for the derivatization of hydroxylated compounds like flavonoids.
| Derivatization Reagent | Abbreviation | Common Use and Characteristics |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silyl (B83357) donor, highly volatile by-products. Often used with a catalyst (e.g., TMCS) for hindered hydroxyls. nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available. Its by-product, N-methyltrifluoroacetamide, is also highly volatile, minimizing chromatographic interference. nih.gov |
| Trimethylchlorosilane | TMCS | Typically used as a catalyst in conjunction with other silylating agents like BSTFA to increase their reactivity. mdpi.com |
Chiroptical Methods for Absolute Configuration Determination (e.g., CD Spectroscopy)
The structure of this compound contains a stereogenic center at the C2 position of the flavan (B184786) core. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (2R)-6,4'-dihydroxy-7-methoxyflavan and (2S)-6,4'-dihydroxy-7-methoxyflavan. Determining the absolute configuration of this stereocenter is crucial for a complete structural elucidation and for understanding its biological activity, as enantiomers often have different physiological effects.
Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules. nih.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.comyoutube.com
Principle of ECD in Flavan Stereochemistry
The ECD spectrum of a chiral flavan is characterized by multiple absorption bands in the UV-Vis region, each associated with a specific electronic transition within the molecule's chromophores (the aromatic rings). The differential absorption for each band results in a positive or negative signal known as a Cotton effect. wikipedia.orgmgcub.ac.in The sign of the Cotton effect is directly related to the three-dimensional arrangement of atoms, i.e., the absolute configuration. libretexts.org
For flavans and the closely related flavanones, the stereochemistry at C2 dictates the preferred conformation of the heterocyclic C-ring and the spatial orientation of the B-ring. This, in turn, determines the signs of the Cotton effects associated with the π→π* transitions of the aromatic rings. nih.govnih.gov
Interpreting the ECD Spectrum
The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with established empirical rules for flavans or, more reliably, with quantum chemical calculations. nih.gov The general correlations for flavan-type structures are:
Aromatic π→π Transitions:* The Cotton effects observed between 250 nm and 300 nm are typically associated with the A-ring chromophore. A second set of transitions at shorter wavelengths (below 250 nm) relates to the B-ring chromophore. The sign of these Cotton effects is highly dependent on the helicity induced by the C2 substituent.
(2S)-Configuration: Typically leads to a P-helicity of the C-ring, where the B-ring adopts a pseudo-equatorial orientation. This arrangement generally produces a positive Cotton effect around 290 nm and a negative one at shorter wavelengths.
(2R)-Configuration: Leads to the opposite M-helicity, resulting in an ECD spectrum that is a mirror image of the (2S)-enantiomer, with a negative Cotton effect around 290 nm.
For an unambiguous assignment, the experimental ECD spectrum is compared against a theoretically calculated spectrum for one of the possible enantiomers (e.g., the 2S form) using time-dependent density functional theory (TDDFT). researchgate.netnih.gov A match between the experimental and calculated spectra confirms the absolute configuration of the sample.
The following table outlines the expected correlation between the absolute configuration at C2 and the observed Cotton effects for flavan-type compounds.
| Absolute Configuration | Approximate Wavelength (nm) | Electronic Transition | Expected Sign of Cotton Effect |
|---|---|---|---|
| (2S) | ~290 nm | A-Ring (π→π) | Positive (+) |
| ~230-250 nm | B-Ring (π→π) | Negative (-) | |
| (2R) | ~290 nm | A-Ring (π→π) | Negative (-) |
| ~230-250 nm | B-Ring (π→π) | Positive (+) |
Vi. Biological Activity Mechanisms in Vitro
Anti-inflammatory Molecular Pathways
Research indicates that 6,4'-Dihydroxy-7-methoxyflavan possesses notable anti-inflammatory effects, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. medchemexpress.comresearchgate.net
While direct evidence specifically detailing the inhibition of cytokines and chemokines such as IL-1, IL-6, CCL2, and TNF-α in macrophage models by this compound is still emerging, the broader class of flavonoids has been shown to suppress the production of pro-inflammatory cytokines. nih.gov For instance, related flavonols have demonstrated the ability to reduce the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov This suggests a likely mechanism for this compound's anti-inflammatory activity, warranting further specific investigation.
Studies have shown that this compound can influence critical intracellular signaling cascades that regulate inflammation. nih.gov A key mechanism is the inhibition of the mitogen-activated protein kinase (MAPK) pathway. nih.gov
In the context of osteoclast differentiation, a process linked to inflammatory bone diseases, this compound has been observed to inhibit the RANKL-induced expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. nih.govmedchemexpress.com This inhibition is achieved through the suppression of the MAPK pathway. nih.gov Specifically, it has been shown to inhibit the phosphorylation of JNK without affecting the phosphorylation of ERK and p38 MAPK. medchemexpress.com The nuclear factor-kappa B (NF-κB) pathway is another critical regulator of inflammation. nih.gov Flavonoids, in general, have been found to attenuate the phosphorylation of IκB-α and p65, key steps in the activation of the NF-κB pathway. nih.gov This modulation prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes. nih.gov
Antioxidant and Anti-senescence Mechanistic Investigations
The compound has also been investigated for its potential to combat oxidative stress and cellular senescence, two interconnected processes central to aging and various diseases. researchgate.netnih.gov
As a flavonoid, this compound is presumed to possess free radical scavenging capabilities, a hallmark of this class of compounds. researchgate.net The antioxidant activity of flavonoids is often attributed to their hydrogen-donating ability, which neutralizes reactive oxygen species (ROS). researchgate.net Theoretical studies on similar flavonoid structures suggest that the hydroxyl groups on the aromatic rings are crucial for this activity. researchgate.netresearchgate.net The specific free radical scavenging capacity of this compound is an area for more detailed experimental validation.
A significant finding is the ability of 6,4'-Dihydroxy-7-methoxyflavanone (B1264494), a closely related compound, to induce the expression and activity of Sirtuin 1 (SIRT1). nih.gov SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and longevity. frontiersin.orgfrontiersin.org Studies have demonstrated that this flavanone (B1672756) can protect human dermal fibroblasts from hydrogen peroxide (H2O2)-induced premature senescence by upregulating SIRT1. nih.gov The induction of SIRT1 was found to be dependent on both the concentration of the compound and the duration of treatment. nih.gov Furthermore, the protective effects against senescence were nullified when SIRT1 was inhibited, confirming its central role in the observed anti-senescence activity. nih.gov
Research has also unveiled that 6,4'-Dihydroxy-7-methoxyflavanone can inhibit the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a key regulator of cell growth, proliferation, and survival, and its overactivation is implicated in cellular senescence. nih.gov In studies using human dermal fibroblasts, treatment with the flavanone was shown to inhibit the H2O2-induced phosphorylation of Akt. nih.gov This inhibition of the PI3K/Akt pathway contributes to its protective effects against oxidative stress-induced premature senescence. nih.gov
Protection against Oxidative Stress-Induced Premature Cellular Senescence
6,4'-Dihydroxy-7-methoxyflavanone has demonstrated significant efficacy in protecting against premature cellular senescence induced by oxidative stress. In studies involving human dermal fibroblasts (HDFs), this flavonoid has been shown to counteract the effects of hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress and cellular aging. nih.gov
Pretreatment with 6,4'-dihydroxy-7-methoxyflavanone was found to inhibit the typical phenotypes of senescence. nih.gov This was evidenced by a marked decrease in senescence-associated β-galactosidase (SA-β-gal) activity and an increase in cell proliferation compared to cells treated with H₂O₂ alone. nih.gov The protective mechanism involves the modulation of key regulatory proteins. Specifically, the compound was observed to decrease the levels of acetylated-p53, p21Cip1/WAF1, and p16Ink4a, which are all markers associated with cell cycle arrest in senescent cells. nih.gov Concurrently, it increased the levels of pRb and cyclin D1, promoting cell cycle progression. nih.gov
A crucial element of this anti-senescence activity is the compound's interaction with Sirtuin 1 (SIRT1), a protein vital for cellular health and longevity. Research shows that 6,4'-dihydroxy-7-methoxyflavanone induces the expression and activity of SIRT1 in both a concentration- and time-dependent manner. nih.gov The importance of this pathway was confirmed when the protective effects of the flavanone against senescence were nullified by the inhibition of SIRT1. nih.govnih.gov Furthermore, the compound was found to inhibit the H₂O₂-induced phosphorylation of Akt, a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is also implicated in cellular senescence. nih.gov These findings indicate that 6,4'-dihydroxy-7-methoxyflavanone protects against oxidative stress-induced premature senescence by upregulating SIRT1 expression and inhibiting the Akt pathway. nih.govnih.gov
Anti-osteoclastogenic Mechanisms
6,4'-Dihydroxy-7-methoxyflavanone, a flavonoid isolated from Dalbergia odorifera, exhibits significant anti-osteoclastogenic properties, suggesting its potential as a therapeutic agent for bone diseases characterized by excessive bone resorption. nih.govnih.gov
Inhibition of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-Induced Osteoclastogenesis
The differentiation of osteoclasts, the cells responsible for bone breakdown, is primarily driven by the cytokine known as Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). nih.gov In vitro studies using bone marrow macrophage osteoclast differentiation systems have shown that 6,4'-dihydroxy-7-methoxyflavanone dose-dependently inhibits RANKL-induced osteoclastogenesis. nih.govnih.gov This inhibitory action effectively reduces the formation of mature osteoclasts from their precursor cells. nih.gov
Impact on Actin Ring Formation and Osteoclast Function
For an osteoclast to resorb bone, it must form a unique cytoskeletal structure known as the actin ring. This ring creates a sealed zone against the bone surface, allowing for the secretion of acids and enzymes to dissolve the bone matrix. nih.gov Research has demonstrated that 6,4'-dihydroxy-7-methoxyflavanone disrupts the formation of this essential actin ring in mature osteoclasts. nih.govnih.gov By impairing this structure, the compound effectively decreases the functional capacity of osteoclasts, leading to a suppression of their pit-forming activity on bone surfaces. nih.gov
Suppression of Nuclear Factor of Activated T-cells, Cytoplasmic, Calcineurin-Dependent 1 (NFATc1) and c-Fos Expression
The mechanism behind the anti-osteoclastogenic effects of 6,4'-dihydroxy-7-methoxyflavanone involves the suppression of key transcription factors essential for osteoclast differentiation. The binding of RANKL to its receptor normally triggers a signaling cascade that leads to the expression of c-Fos, which in turn induces the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, Cytoplasmic, Calcineurin-Dependent 1 (NFATc1). nih.govresearchgate.net Studies show that 6,4'-dihydroxy-7-methoxyflavanone inhibits the RANKL-induced expression of both c-Fos and NFATc1. nih.govnih.gov This suppression is achieved through the inhibition of the mitogen-activated protein kinases (MAPKs) pathway, a critical upstream signaling event in osteoclast differentiation. nih.gov
Neuroprotective Mechanisms
6,4'-Dihydroxy-7-methoxyflavanone is recognized for its antioxidant, anti-inflammatory, and general neuroprotective effects. nih.govnih.gov These properties are fundamental to protecting neuronal cells from various stressors that can lead to degeneration.
Investigation of Molecular Targets in Neurodegeneration Models
While direct studies on the molecular targets of this compound in neurodegeneration models are not extensively documented, research on the closely related compound, 6,4'-Dihydroxy-7-methoxyflavanone, offers significant insights into its potential neuroprotective mechanisms. This flavanone has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. nih.govmedchemexpress.com
A key study investigated the effects of 6,4'-Dihydroxy-7-methoxyflavanone in a model of oxidative stress-induced premature senescence in human dermal fibroblasts, a process relevant to age-related diseases including neurodegeneration. nih.gov The findings indicate that the compound protects cells against hydrogen peroxide (H₂O₂)-induced senescence. The primary molecular mechanisms identified were the upregulation of Sirtuin 1 (SIRT1) expression and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov
Pretreatment with 6,4'-Dihydroxy-7-methoxyflavanone led to a decrease in senescence-associated β-galactosidase activity and an increase in cell growth. nih.gov At the molecular level, it reduced the levels of acetylated p53, p21Cip1/WAF1, and p16Ink4a, while increasing pRb and cyclin D1. nih.gov The study confirmed that the compound induces both the expression and activity of SIRT1, and the inhibition of SIRT1 negated the anti-senescence effects. nih.gov Furthermore, it was observed that 6,4'-Dihydroxy-7-methoxyflavanone inhibits the H₂O₂-induced phosphorylation of Akt, a key protein in cell survival and proliferation pathways. nih.gov These results suggest that by modulating the SIRT1 and Akt pathways, this flavanone could be a potential therapeutic agent for age-related conditions. nih.gov
Table 1: Molecular Targets of 6,4'-Dihydroxy-7-methoxyflavanone in a Cellular Senescence Model
| Target Pathway | Observed Effect of 6,4'-Dihydroxy-7-methoxyflavanone | Key Molecular Changes | Reference |
| SIRT1 Pathway | Upregulation of expression and activity | Increased SIRT1 levels | nih.gov |
| PI3K/Akt Pathway | Inhibition | Decreased phosphorylation of Akt | nih.gov |
| p53 Pathway | Downregulation of activity | Decreased acetylated-p53, p21Cip1/WAF1 | nih.gov |
Antimicrobial Action Mechanisms
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)
Specific data on the direct antibacterial activity of this compound against Staphylococcus aureus and its methicillin-resistant strain (MRSA) are limited in the available scientific literature. However, studies on structurally similar flavonoids provide evidence of the potential antibacterial efficacy of this class of compounds.
For instance, 6,7-dihydroxyflavone (B191085) has been shown to possess a weak intrinsic antibacterial effect against MRSA but acts synergistically to significantly enhance the susceptibility of MRSA and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics. nih.gov This synergistic action was observed to increase the susceptibility by 8- to 32,800-fold. nih.gov Another related compound, 7,8-Dihydroxyflavone, has been found to attenuate the virulence of S. aureus by inhibiting the production of alpha-hemolysin (B1172582) (Hla), a key virulence factor, without affecting bacterial growth. nih.gov This inhibition occurs at both the transcriptional and translational levels and involves the downregulation of the transcriptional regulator agrA and RNAIII. nih.gov
Furthermore, 3,5-Dihydroxy-4',7-dimethoxyflavone has demonstrated significant activity against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 200 µg/mL. chemfaces.com
Table 2: Antibacterial Activity of Flavonoids Structurally Related to this compound
| Compound | Bacterial Strain | Activity | Mechanism/Note | Reference |
| 6,7-Dihydroxyflavone | MRSA, MSSA | Synergistically enhances β-lactam susceptibility | FIC indices between 0.251 and 0.504 with oxacillin | nih.gov |
| 7,8-Dihydroxyflavone | S. aureus USA300 | Attenuates virulence | Inhibits alpha-hemolysin (Hla) expression | nih.gov |
| 3,5-Dihydroxy-4',7-dimethoxyflavone | S. aureus | Direct antibacterial activity | MIC: 200 µg/mL | chemfaces.com |
Antifungal Activities Against Pathogenic Yeasts (e.g., Candida spp., Cryptococcus spp.)
There is a notable lack of research specifically investigating the antifungal activity of this compound against pathogenic yeasts such as Candida species and Cryptococcus species.
While the antifungal potential of flavonoids as a class is recognized, specific efficacy data for this particular compound is not present in the reviewed literature. For context, a study on 3,5-Dihydroxy-4',7-dimethoxyflavone found it to be inactive against Candida albicans. chemfaces.com Another comprehensive study on the antibiofilm activity of 20 different flavonoids against Candida albicans did not include this compound in its panel. nih.gov Therefore, the potential of this compound as an antifungal agent against these pathogenic yeasts remains to be determined through future research.
Other Noteworthy In Vitro Biological Activities
Anti-tumoral and Cytotoxic Effects on Cancer Cell Lines
Direct and detailed research on the anti-tumoral and cytotoxic effects of this compound on specific cancer cell lines is not extensively available. The field has largely focused on other flavonoids with similar structural motifs. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton is a critical determinant of cytotoxic activity, primarily through influencing the compound's lipophilicity and its interaction with molecular targets.
For example, studies on various methoxyflavone analogs have demonstrated a range of cytotoxic potentials against different cancer cell lines, but specific IC₅₀ values for this compound are not reported in the available search results. The cytotoxic effects are highly dependent on the specific cancer cell line and the precise structure of the flavonoid.
Acetylcholinesterase (AChE) Inhibitory Potential
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov While there are no direct studies measuring the AChE inhibitory potential of this compound, research on related 7-methoxyflavones suggests that this structural feature can contribute to AChE inhibition.
A study on methoxyflavones isolated from Kaempferia parviflora identified 5,7,4'-trimethoxyflavone as the most potent AChE inhibitor among the tested compounds. nih.gov The structure-activity relationship analysis from this study indicated that the presence of 5,7-dimethoxy groups was favorable for inhibitory activity. nih.gov Another compound, 5,7-dimethoxyflavone, showed strong selective inhibition of butyrylcholinesterase (BChE), another enzyme involved in cholinergic transmission. nih.govresearchgate.net
The search for novel AChE inhibitors from natural sources is ongoing, with many flavonoids and their derivatives being investigated. nih.govmdpi.com However, the specific capacity of this compound to inhibit AChE has not yet been experimentally determined and reported in the available literature.
Vii. Structure Activity Relationship Sar Studies of 6,4 Dihydroxy 7 Methoxyflavan and Its Analogues
Influence of Hydroxyl Group Positions on Bioactivity Profiles
The position of hydroxyl (-OH) groups on the flavan (B184786) skeleton is a critical determinant of its biological activity. The presence of hydroxyl groups at positions 6 and 4' in 6,4'-Dihydroxy-7-methoxyflavan is significant. In the broader family of flavonoids, a hydroxylated B-ring is often considered crucial for antioxidant properties. nih.gov The degree and position of hydroxylation can profoundly impact various bioactivities, including enzyme inhibition and antioxidant capacity. nih.gov
For instance, studies on flavones have shown that a hydroxyl group at the C-6 position can contribute significantly to anti-α-amylase activity. researchgate.net In one study, a flavone (B191248) with a C-6 hydroxyl group (M7) was found to be a potent inhibitor of α-amylase with an IC50 value of 3.4 µM, which was about ten times more active than a similar flavone lacking this feature. researchgate.net This highlights the potential importance of the 6-OH group in this compound for certain biological actions.
Furthermore, the hydroxyl group at the 4'-position on the B-ring is a common feature in many biologically active flavonoids. Its presence is often associated with antioxidant and radical-scavenging activities. The substitution pattern on the B-ring, particularly the presence of a 4'-OH group, is known to be important for various pharmacological effects.
While direct comparative studies on this compound analogues with varied hydroxylation are limited, research on related structures provides valuable insights. For example, in a study on 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides, which share the A-ring substitution pattern, the chroman derivatives (lacking the C-4 keto group) showed more potent inhibition of lipid peroxidation than the chromanone counterparts. nih.gov This suggests that the saturation of the C-ring, as seen in flavans, might be favorable for certain antioxidant activities.
The following table summarizes the influence of hydroxyl group positions on the bioactivity of selected flavones, offering a proxy for understanding the potential role of these groups in flavans.
| Compound (Flavone) | Hydroxyl Group Positions | Bioactivity (α-amylase inhibition IC50) |
|---|---|---|
| M1 | None | 36.6 ± 0.2 µM |
| M7 | C-6 | 3.4 ± 0.1 µM |
| M13 | C-7, C-3' | 1.4 ± 0.1 µM |
| M14 | C-5, C-3' | 6.7 ± 0.9 µM |
Data adapted from a study on flavones, demonstrating the impact of hydroxyl group positioning on α-amylase inhibitory activity. researchgate.net
Role of Methoxy (B1213986) Group Substitutions in Modulating Biological Responses
The methoxy (-OCH3) group at the C-7 position of this compound also plays a crucial role in modulating its biological profile. Methylation of hydroxyl groups can significantly alter the physicochemical properties of a flavonoid, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
In general, methoxylation can sometimes enhance the metabolic stability and bioavailability of flavonoids. Studies on 3-methoxy flavone derivatives have explored their potential as anti-cancer agents. nih.gov The presence and position of methoxy groups can influence the interaction of the flavonoid with biological targets. For instance, in a series of 3-methoxy flavone derivatives, substitutions on the B-ring with different heterocyclic groups led to varying cytotoxic activities against breast cancer cell lines. nih.gov
A study on the microbial transformation of 7-methoxyflavanone (B1630992), the oxidized counterpart of this compound, provides interesting insights. Biotransformation of 7-methoxyflavanone by Aspergillus niger KB resulted in the reduction of the carbonyl group to produce 7-methoxyflavan-4-ol, which exhibited higher antioxidant activity than the parent compound. tjnpr.org This suggests that the flavan structure combined with the 7-methoxy group can be beneficial for antioxidant potential. Furthermore, hydroxylation at the 4'-position of 7-methoxyflavone (B191842) by Penicillium chermesinum 113 also led to a significant increase in antioxidant activity. tjnpr.org
The table below illustrates the effect of methoxy and hydroxyl groups on the antioxidant activity of 7-methoxyflavanone and its transformation products.
| Compound | Key Structural Features | Antioxidant Activity (IC50) |
|---|---|---|
| 7-methoxyflavanone | 7-OCH3 | > 100 µM |
| 7-methoxyflavan-4-ol | 7-OCH3, 4-OH | 14.82 µM |
| 4'-hydroxy-7-methoxyflavone | 7-OCH3, 4'-OH | 7.66 µM |
Data adapted from a study on the biotransformation of 7-methoxyflavanone, showing the impact of structural modifications on antioxidant activity. tjnpr.org
Stereochemical Impact on Pharmacological Activities
Flavans possess a chiral center at the C-2 position, where the B-ring is attached to the heterocyclic C-ring. This means that this compound can exist as two enantiomers: (2S)-6,4'-Dihydroxy-7-methoxyflavan and (2R)-6,4'-Dihydroxy-7-methoxyflavan. Stereochemistry is a critical factor in pharmacology, as different enantiomers of a drug can exhibit distinct biological activities, potencies, and even toxicities. nih.gov
The differential activity of stereoisomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors. The binding site of a target protein is chiral, and thus, it can interact differently with the two enantiomers of a chiral ligand.
While specific studies on the stereochemical impact of this compound are not extensively documented, the importance of stereochemistry is well-established for the broader class of flavonoids, particularly for flavan-3-ols which have a second chiral center at C-3. For example, the natural flavan-3-ols (+)-catechin and (-)-epicatechin (B1671481) have different stereochemistries and have been shown to possess varying biological effects.
The synthesis of specific stereoisomers of flavans is a key area of research to enable the evaluation of their individual pharmacological properties. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure flavans, which is essential for detailed SAR studies and for the development of potentially more effective and safer therapeutic agents.
Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Pharmacophore Modeling)
Computational methods are powerful tools for elucidating the structure-activity relationships of bioactive compounds like this compound. These in silico techniques provide insights into how a molecule interacts with its biological target at the atomic level, helping to rationalize observed activities and guide the design of new, more potent analogues.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a target protein. For flavonoids, molecular docking has been used to study their interactions with a variety of targets, including enzymes and receptors involved in cancer and inflammation. tjnpr.org For instance, docking studies of flavonoids with the estrogen receptor have been conducted to explore their potential as anti-breast cancer agents. nih.gov Such studies can reveal key hydrogen bonds and hydrophobic interactions between the flavonoid and the amino acid residues of the target protein, explaining why certain substitution patterns lead to higher activity. For this compound, docking studies could be employed to predict its binding mode to various target proteins and to understand how the 6-OH, 4'-OH, and 7-OCH3 groups contribute to binding affinity.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. These models define the essential chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement.
For flavonoids, pharmacophore modeling has been used to identify the key features responsible for their antioxidant activity. nih.gov For example, a study on the antioxidant activity of the dihydrochalcone (B1670589) phloretin (B1677691) identified a 2,6-dihydroxyacetophenone group as a key pharmacophore. nih.gov For this compound, pharmacophore models could be developed based on its known bioactivities to guide the virtual screening of compound libraries to identify new molecules with similar or improved activity profiles. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development based on the flavan scaffold.
Viii. in Vitro Metabolic Fate and Biotransformation
Characterization of Metabolic Pathways in Non-Human Biological Systems
In vitro studies using non-human biological systems, such as rat liver microsomes, have been instrumental in elucidating the metabolic pathways of flavonoids. These systems provide a controlled environment to identify the specific enzymatic reactions and the resultant metabolites. For flavonoids, the structural arrangement of hydroxyl and methoxy (B1213986) groups on the A and B rings dictates the primary sites and types of metabolic transformations.
The biotransformation of flavonoids like 6,4'-dihydroxy-7-methoxyflavan is predominantly mediated by cytochrome P450 (CYP450) enzymes and O-methyltransferases (OMTs).
Hydroxylation: This is a common Phase I reaction catalyzed by CYP450 enzymes, particularly isoforms from the CYP1A family. nih.gov Hydroxylation typically occurs on the B-ring. The presence of a single hydroxyl group on the B-ring, as in the 4'-position of the target compound, makes it a likely substrate for further hydroxylation, potentially at the 3' or 5' positions to form a catechol or a pyrogallol-like structure. However, the presence of multiple hydroxyl groups on the B-ring can sometimes inhibit further hydroxylation. nih.gov Hydroxylation can also occur on the A and C rings, although it is generally less common for this class of flavonoids. researchgate.net
O-Methylation: This reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, a reaction catalyzed by O-methyltransferases (OMTs). mdpi.comnih.gov O-methylation increases the lipophilicity of the flavonoid, which can affect its biological activity and subsequent metabolism. nih.gov The hydroxyl groups at the 6 and 4' positions of this compound are potential sites for methylation.
O-Demethylation: The methoxy group at the 7-position can be a target for O-demethylation by CYP450 enzymes, which would convert it to a hydroxyl group, yielding a tri-hydroxylated flavan (B184786). Studies on other flavonoids have shown that demethylation can occur at various positions on the flavonoid skeleton. nih.govresearchgate.net
Reduction: While less commonly reported for flavans compared to flavanones (which have a ketone group at C4), reduction of the heterocyclic C-ring can occur. For flavanones, the carbonyl group can be reduced to a hydroxyl group, forming flavan-4-ols. nih.gov
Based on the enzymatic transformations described, the incubation of this compound with liver microsomes would be expected to produce a range of metabolites. The major metabolites are likely to be hydroxylated and O-methylated derivatives.
Table 1: Potential Phase I Metabolites of this compound in In Vitro Systems
| Putative Metabolite | Metabolic Reaction | Enzyme Family |
| 6,3',4'-Trihydroxy-7-methoxyflavan | B-ring Hydroxylation | Cytochrome P450 |
| 6,4'-Dihydroxy-7-O-demethylflavan | A-ring O-Demethylation | Cytochrome P450 |
| 4'-Hydroxy-6,7-dimethoxyflavan | A-ring O-Methylation | O-Methyltransferase |
| 6-Hydroxy-4',7-dimethoxyflavan | B-ring O-Methylation | O-Methyltransferase |
Following Phase I transformations, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These include glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions attach glucuronic acid or a sulfate (B86663) group to the hydroxyl moieties, significantly increasing their water solubility and facilitating their excretion. researchgate.netmdpi.com
Table 2: Potential Phase II Conjugated Metabolites of this compound
| Putative Metabolite | Metabolic Reaction | Enzyme Family |
| 6-O-glucuronide-4'-hydroxy-7-methoxyflavan | Glucuronidation | UDP-glucuronosyltransferase |
| 4'-O-glucuronide-6-hydroxy-7-methoxyflavan | Glucuronidation | UDP-glucuronosyltransferase |
| 6-O-sulfate-4'-hydroxy-7-methoxyflavan | Sulfation | Sulfotransferase |
| 4'-O-sulfate-6-hydroxy-7-methoxyflavan | Sulfation | Sulfotransferase |
Sequential Metabolism and Cascade Transformations
The metabolism of this compound is not a single-step process but rather a cascade of sequential reactions. A primary metabolite from a Phase I reaction can serve as a substrate for a subsequent Phase I or Phase II reaction. For instance, an initial hydroxylation of the B-ring could be followed by methylation of the newly formed hydroxyl group or by glucuronidation of either of the B-ring hydroxyls. Similarly, O-demethylation of the 7-methoxy group would create a new site for sulfation or glucuronidation. This sequential metabolism results in a complex mixture of metabolites, with the relative abundance of each depending on the specific activities of the various metabolic enzymes in the in vitro system.
Comparative Metabolism Studies in In Vitro Models
Comparative in vitro metabolism studies are crucial for understanding potential species differences in biotransformation and for extrapolating animal data to humans. europa.eu These studies typically involve incubating the compound with liver microsomes or primary hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human). europa.eumdpi.com
The rationale for such studies is that the expression and activity of CYP450, UGT, and SULT enzymes can vary significantly between species. europa.eu For example, the rate of hydroxylation or the primary site of glucuronidation for this compound could differ between rat and human liver microsomes. Identifying human-specific or disproportionately formed human metabolites is a key objective, as these metabolites may have unique toxicological or pharmacological profiles that are not captured in preclinical animal studies. europa.eu While specific comparative data for this compound is not available, the principles of such studies are well-established for other xenobiotics.
Table 3: Illustrative Framework for a Comparative In Vitro Metabolism Study
| In Vitro System | Key Metabolic Pathways Investigated | Potential Species-Specific Observations |
| Rat Liver Microsomes | Hydroxylation, O-Demethylation | High rate of B-ring hydroxylation |
| Mouse Liver Microsomes | Glucuronidation, Sulfation | Predominant formation of sulfate conjugates |
| Dog Liver Microsomes | Hydroxylation, Glucuronidation | Different regioselectivity of glucuronidation |
| Monkey Liver Microsomes | O-Demethylation, Sulfation | Higher rates of O-demethylation |
| Human Liver Microsomes | All Phase I and Phase II pathways | Identification of unique or disproportionate human metabolites |
Ix. Future Research Directions and Emerging Paradigms
Discovery of Novel Biological Activities and Associated Mechanisms
While direct research into the biological effects of 6,4'-Dihydroxy-7-methoxyflavan is limited, extensive studies on its corresponding flavanone (B1672756), 6,4'-Dihydroxy-7-methoxyflavanone (B1264494), offer compelling directions for future inquiry. This related compound, isolated from the heartwood of Dalbergia odorifera, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.comyoutube.com
Key research findings on the flavanone that suggest promising avenues for the flavan (B184786) include:
Anti-osteoporotic Activity : 6,4'-Dihydroxy-7-methoxyflavanone has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. mdpi.comyoutube.com Mechanistically, it suppresses the RANKL-induced expression of crucial transcription factors c-Fos and NFATc1 by inhibiting the mitogen-activated protein kinase (MAPK) pathway. mdpi.comyoutube.com Future studies should investigate whether this compound shares this ability to modulate bone cell function, which could establish it as a candidate for osteoporosis research.
Anti-senescence Effects : In human dermal fibroblasts subjected to oxidative stress, the flavanone has been found to prevent premature cellular senescence. nih.gov This protective effect is achieved through the upregulation of Sirtuin 1 (SIRT1), a key protein in longevity pathways, and the inhibition of the pro-aging PI3K/Akt signaling pathway. nih.gov Investigating similar anti-aging properties in this compound is a logical and exciting next step.
Future research must focus on synthesizing or isolating pure this compound and screening it in these established assay systems to determine if the activities of the flavanone are retained or altered in the flavan structure.
Advanced Omics-Based Research for Mechanistic Insights
To move beyond single-pathway analysis and understand the global cellular impact of this compound, the application of "omics" technologies is essential. These approaches can provide unbiased, system-wide insights into the compound's mechanism of action.
Transcriptomics : RNA-sequencing (RNA-seq) can reveal the complete set of genes that are turned on or off in cells upon treatment with the compound. For instance, transcriptomic studies on other flavonoids have successfully identified their influence on broad inflammatory signaling networks, such as the IL-17 and TNF pathways. oup.com A similar approach for this compound could uncover novel regulatory networks and cellular targets.
Proteomics and Metabolomics : These technologies can identify changes in protein expression and metabolite concentrations, respectively, providing a functional snapshot of the cellular response. For example, a combined transcriptomic and metabolomic analysis of developing fruits revealed dynamic regulation of the flavonoid biosynthesis pathway itself. mdpi.com Such an approach could elucidate the downstream effects and metabolic reprogramming induced by this compound.
Functional Genomics : Techniques like siRNA-mediated gene silencing, which have already been used to confirm the role of SIRT1 in the action of the related flavanone, can be employed to validate key targets identified through omics screens. nih.gov
By integrating data from these different omics levels, researchers can construct comprehensive models of the compound's biological interactions, leading to a more profound understanding of its therapeutic potential.
Development of Sustainable Production and Extraction Technologies
Currently, related flavonoids are sourced by extraction from natural sources like the heartwood of Dalbergia odorifera. mdpi.com This reliance on plant materials raises concerns about sustainability, yield, and purity. Future research must focus on developing alternative and improved production methods.
Advanced Extraction : Modern techniques like ultrasonic-assisted or microwave-assisted extraction could be optimized to improve the efficiency of isolating the compound from plant biomass, reducing solvent use and extraction time.
Microbial Biotransformation : A promising sustainable approach is the use of microorganisms to produce the desired compound. Research has shown that fungi, such as Aspergillus and Penicillium species, can perform specific chemical reactions, like hydroxylations or reductions, on a flavonoid backbone. frontiersin.org For example, 7-methoxyflavanone (B1630992) has been successfully converted into various derivatives by fungal cultures. frontiersin.org This strategy could be adapted to convert a readily available precursor into this compound.
These biotechnological methods offer a path to scalable, consistent, and environmentally friendly production, independent of geographical sourcing and plant availability.
Integration of In Silico and In Vitro Data for Predictive Modeling
The synergy between computational modeling (in silico) and laboratory experiments (in vitro) can dramatically accelerate the discovery process. This integrated approach allows for the rapid screening of potential activities and the rational design of more potent molecules.
A potential workflow would involve:
In Silico Screening : Computational tools can predict the biological activities of this compound. Molecular docking simulations, for example, can model how the compound might bind to thousands of known protein targets, such as the viral RNA-dependent RNA polymerase, to identify potential antiviral activity. frontiersin.org Other programs can predict a compound's entire pharmacological profile based on its chemical structure. nih.gov
In Vitro Validation : The top predictions from the in silico screening are then tested in targeted laboratory experiments. For instance, if docking studies predict that the compound inhibits a specific enzyme, its inhibitory concentration (IC50) can be determined using a biochemical assay. nih.gov
Predictive Modeling : The validated data from these experiments is used to refine the computational models. This iterative process of prediction and validation improves the accuracy of the models, which can then be used to predict the activity of new, synthetically modified derivatives of this compound, guiding future drug discovery efforts.
This paradigm allows researchers to prioritize resources, focusing on the most promising biological targets and chemical modifications.
Exploration of Biosynthetic Engineering for Enhanced Production
The most advanced frontier for the production of this compound is biosynthetic engineering. This involves harnessing the power of synthetic biology to program microorganisms like Escherichia coli or baker's yeast (Saccharomyces cerevisiae) to produce the compound from simple sugars. mdpi.comfrontiersin.org
The strategy involves several key steps:
Pathway Elucidation : The first step is to identify all the plant enzymes required to build the molecule. The general flavonoid pathway is well-understood and starts from the amino acid phenylalanine. nih.govnih.gov It involves key enzymes such as Phenylalanine Ammonia-Lyase (PAL), Chalcone (B49325) Synthase (CHS), and Chalcone Isomerase (CHI), followed by specific hydroxylases, reductases, and methyltransferases that decorate the basic flavonoid scaffold. nih.gov
Gene Transfer : The genes encoding these enzymes are identified from the source plant (or other organisms) and transferred into a microbial host like E. coli or yeast. researchgate.net
Metabolic Engineering : The host organism's metabolism is then engineered to maximize production. This can involve redirecting cellular resources towards the production of necessary precursors, such as malonyl-CoA, and shutting down competing metabolic pathways. frontiersin.org
This approach, known as reconstituting the biosynthetic pathway, has been successfully used to produce a variety of complex flavonoids. frontiersin.orgnih.gov It represents the ultimate goal for sustainable production, offering a method that is scalable, low-cost, and can even be used to generate novel derivatives with enhanced properties. youtube.com
Q & A
Q. What spectroscopic methods are recommended for characterizing 6,4'-Dihydroxy-7-methoxyflavan?
To confirm the structural integrity of this compound, researchers should employ nuclear magnetic resonance (NMR) for determining proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For example, the SMILES notation (COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O) and InChIKey (MWHNXEIHKZWYAX-UHFFFAOYSA-N) provided in can guide spectral interpretation . Cross-referencing with databases like PubChem (ID: 244949) ensures accuracy .
Q. What solvents are suitable for dissolving this compound in experimental settings?
The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , as indicated by solubility data in . For biological assays, DMSO is often preferred due to its compatibility with cell cultures, but residual solvent effects must be controlled (e.g., <0.1% v/v in cytotoxicity studies) .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store the compound in a desiccated environment at -20°C to prevent degradation. Lyophilized powders remain stable for up to 3 years under these conditions, while solutions in solvents like DMSO should be aliquoted and stored at -80°C for long-term use (≤6 months) . Always verify stability via HPLC before critical experiments .
Q. What personal protective equipment (PPE) is required when handling this compound?
Follow OSHA HCS and CE 1272/2008 guidelines: wear nitrile gloves , tightly sealed goggles , and lab coats to avoid skin/eye contact. Use N95 masks if handling powders to prevent inhalation. and emphasize glove material resistance checks and localized exhaust systems for airborne particles .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the bioactivity of this compound across different assay systems?
Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from assay-specific variables. Mitigate this by:
- Standardizing assay conditions : Control pH, solvent concentration, and incubation time.
- Using orthogonal assays : Combine DPPH, ORAC, and cellular ROS assays to cross-validate results.
- Validating compound stability : Confirm integrity via HPLC post-experiment, as degradation products may skew results .
Q. What synthetic strategies improve yield and purity of this compound?
Optimize precursor-directed biosynthesis or chemical synthesis by:
- Selective methylation : Protect reactive hydroxyl groups during synthesis (e.g., using trimethylsilyl chloride) to avoid side products.
- Chromatographic purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile) to isolate high-purity fractions .
- Batch QC : Implement NMR and MS after each synthesis batch to monitor impurities like NPC474282 (a tetramethoxy analog) .
Q. How can structural modifications enhance the bioavailability of this compound in in vivo models?
To improve bioavailability:
- Glycosylation or esterification : Modify hydroxyl groups to increase solubility (e.g., glucuronidation as seen in ’s analogs).
- Nanocarrier encapsulation : Use liposomes or cyclodextrins to enhance absorption, as demonstrated in studies on similar flavanones .
- Pharmacokinetic profiling : Conduct Caco-2 cell permeability assays and hepatic microsomal stability tests to identify metabolic bottlenecks .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina with protein structures (e.g., COX-2 or CYP450 enzymes) to identify binding pockets.
- QSAR modeling : Correlate substituent patterns (e.g., methoxy vs. hydroxyl groups) with activity data from analogs like NPC474397 (a tetramethoxyflavan) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in compound preparation?
- Strict QC protocols : Mandate HPLC purity thresholds (>95%) and NMR spectral matching for each batch.
- Inter-laboratory validation : Share samples with collaborating labs to cross-check bioactivity data .
- Stability monitoring : Track degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Q. What methodologies validate the antioxidant mechanisms of this compound?
- Electron paramagnetic resonance (EPR) : Directly detect radical scavenging.
- Cellular Nrf2 activation assays : Measure upregulation of endogenous antioxidant pathways.
- Comparative studies : Benchmark against known antioxidants (e.g., quercetin) using standardized protocols from ’s antimicrobial study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
